An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, including its physicochemical characteristics, spectral data, a plausible synthetic route, and a discussion of its potential reactivity and applications in drug development.
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in medicinal chemistry.[3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to compounds with high affinity and selectivity for a diverse range of biological targets, including protein kinases, dopamine receptors, and serotonin receptors.[4][5][6]
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, with its primary amine functionality, represents a valuable building block for the synthesis of more complex molecules. The aminomethyl group can be readily derivatized to introduce various pharmacophoric elements, enabling the exploration of structure-activity relationships in drug discovery programs. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its properties to facilitate its use in research and development.
Physicochemical and Spectroscopic Properties
Physicochemical Data
A summary of the known and predicted physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is presented in Table 1. The experimental data is primarily sourced from chemical vendor databases, while some properties are predicted based on its structure.
| Property | Value | Source |
| IUPAC Name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine | - |
| CAS Number | 499770-63-7 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Liquid | [7] |
| Boiling Point | 229.3 °C at 760 mmHg | [7] |
| Density | 1.12 ± 0.1 g/cm³ | [7] |
| Flash Point | 92.5 °C | [7] |
| pKa (predicted) | ~9.5 (for the primary amine) | [8] |
| logP (predicted) | 0.6 | [9] |
Spectroscopic Data
Detailed experimental spectra for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine are not widely available in the public domain. However, based on the analysis of its structure and data from similar pyrazole derivatives, the expected spectral characteristics can be predicted.[10][11]
The expected proton NMR chemical shifts for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in CDCl₃ are outlined in Table 2.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | ~3.7 | Singlet | 3H |
| C3-CH₃ | ~2.2 | Singlet | 3H |
| C4-H | ~5.9 | Singlet | 1H |
| C5-CH₂ | ~3.8 | Singlet | 2H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
Rationale for Predicted Shifts:
-
The N-methyl protons are expected to be the most downfield of the methyl signals due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.
-
The C3-methyl protons will be upfield compared to the N-methyl protons.
-
The C4 proton will appear as a singlet in the aromatic region, typical for a proton on a substituted pyrazole ring.
-
The methylene protons adjacent to the pyrazole ring and the amine group will be deshielded.
-
The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent.
The predicted carbon-13 NMR chemical shifts are presented in Table 3.
| Carbon | Chemical Shift (δ, ppm) |
| N1-CH₃ | ~35 |
| C3-CH₃ | ~13 |
| C3 | ~150 |
| C4 | ~105 |
| C5 | ~140 |
| C5-CH₂ | ~40 |
Rationale for Predicted Shifts:
-
The chemical shifts are estimated based on the known values for substituted pyrazoles. The C3 and C5 carbons of the pyrazole ring are expected to be the most downfield due to their attachment to nitrogen atoms. The C4 carbon will be more upfield. The methyl and methylene carbons will appear in the aliphatic region.[12][13]
The expected characteristic infrared absorption bands are listed in Table 4.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3250 | Medium, broad |
| C-H Stretch (aromatic) | ~3100 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Medium to strong |
| C=N, C=C Stretch (pyrazole ring) | 1600-1450 | Medium to strong |
| N-H Bend (amine) | 1650-1580 | Medium |
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrazole ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine can be achieved via a two-step process starting from the commercially available 1,3-dimethyl-1H-pyrazol-5-amine. This involves the formylation of the pyrazole ring followed by reductive amination.
Caption: Proposed two-step synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
This protocol is based on standard Vilsmeier-Haack formylation procedures.
-
Reaction Setup: To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Addition of Starting Material: After stirring for 30 minutes, add a solution of 1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in DMF.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Experimental Protocol: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
This protocol describes a general reductive amination procedure.[14][15]
-
Reaction Setup: Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Reactivity Profile
The reactivity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is dictated by the nucleophilic primary amine and the aromatic pyrazole ring.
-
N-Acylation and N-Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to the secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
-
Reactions of the Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions. Electrophilic aromatic substitution, such as halogenation or nitration, would be expected to occur at the C4 position.[16]
Caption: Key reactivity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine.
Applications in Drug Discovery and Medicinal Chemistry
Scaffolding for Kinase Inhibitors
The pyrazole core is a key structural motif in many approved and investigational protein kinase inhibitors.[5] The aminomethyl group of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine can serve as a handle to introduce functionalities that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.
Ligands for G-Protein Coupled Receptors (GPCRs)
Substituted pyrazoles have been extensively explored as ligands for various GPCRs, including dopamine and serotonin receptors.[4][18] The amine functionality of the title compound can be incorporated into pharmacophores known to interact with these receptors, making it a valuable starting point for the development of novel CNS-active agents.
Enzyme Inhibitors
Pyrazole derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases and cholinesterases.[16][19] The structural features of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine could be exploited to design inhibitors for specific enzyme targets.
Safety and Handling
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is classified as a corrosive substance and is known to cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a versatile chemical building block with significant potential for application in drug discovery and development. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its known properties and a predictive analysis of its chemical behavior based on the well-established chemistry of related pyrazole derivatives. The synthetic route and reactivity profile outlined herein should enable researchers to effectively utilize this compound in the synthesis of novel bioactive molecules targeting a range of therapeutic areas.
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